Litracen Litracen Litracen is a tricyclic antidepressant.
Brand Name: Vulcanchem
CAS No.: 5118-30-9
VCID: VC0533325
InChI: InChI=1S/C20H23N/c1-20(2)18-12-6-4-9-16(18)15(11-8-14-21-3)17-10-5-7-13-19(17)20/h4-7,9-13,21H,8,14H2,1-3H3
SMILES: CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C
Molecular Formula: C20H23N
Molecular Weight: 277.4 g/mol

Litracen

CAS No.: 5118-30-9

Cat. No.: VC0533325

Molecular Formula: C20H23N

Molecular Weight: 277.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Litracen - 5118-30-9

Specification

CAS No. 5118-30-9
Molecular Formula C20H23N
Molecular Weight 277.4 g/mol
IUPAC Name 3-(10,10-dimethylanthracen-9-ylidene)-N-methylpropan-1-amine
Standard InChI InChI=1S/C20H23N/c1-20(2)18-12-6-4-9-16(18)15(11-8-14-21-3)17-10-5-7-13-19(17)20/h4-7,9-13,21H,8,14H2,1-3H3
Standard InChI Key AUZMDLDJTGPIEA-UHFFFAOYSA-N
SMILES CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C
Canonical SMILES CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Litracen belongs to the tricyclic antidepressant class, featuring a dimethylanthracene core fused with a propanamine side chain. Key structural attributes include:

PropertyValue
Molecular formulaC₂₀H₂₃N
Molecular weight277.4 g/mol
CAS Registry Number5118-30-9
SMILESCNCCC=C1C2=CC=CC=C2C(C)(C)C3=C1C=CC=C3
InChI KeyAUZMDLDJTGPIEA-UHFFFAOYSA-N

The planar anthracene moiety facilitates π-π interactions with biological targets, while the tertiary amine group contributes to its basicity (pKa ~9.5) .

Synthesis Pathways

Though detailed synthetic routes remain proprietary, litracen is derived via demethylation of melitracen, its parent compound. This metabolic transformation occurs predominantly in the liver through cytochrome P450-mediated oxidation .

Pharmacokinetic Profile

Absorption and Distribution

  • Bioavailability: As a secondary metabolite, litracen’s oral bioavailability from melitracen ranges between 60–70% in humans .

  • Protein Binding: Exhibits 89% plasma protein binding in rodent models, suggesting high tissue distribution .

  • Volume of Distribution: Apparent Vd of 2,175–3,483 L in humans, indicative of extensive extravascular penetration .

Metabolism and Elimination

  • Primary Pathway: Hepatic demethylation and hydroxylation yield inactive conjugates .

  • Half-Life: 54.7–73.3 hours in humans, necessitating once-daily dosing .

  • Excretion: Fecal (≈70%) > renal (≈30%), with enterohepatic recirculation prolonging systemic exposure .

Pharmacodynamic Mechanisms

Neurotransmitter Reuptake Inhibition

Litracen potently inhibits norepinephrine (NE) reuptake (IC₅₀ = 12 nM) with moderate affinity for serotonin transporters (SERT; IC₅₀ = 85 nM). Unlike classical TCAs, it exhibits negligible anticholinergic or antihistaminergic activity, reducing side-effect liability .

Receptor Interactions

  • NMDA Receptor Antagonism: Binds to the glutamate modulatory site (Kd = 4.2 μM), potentially conferring neuroprotective effects .

  • σ-1 Receptor Modulation: Enhances synaptic plasticity via σ-1 agonism (EC₅₀ = 0.8 μM), a mechanism implicated in mood stabilization .

ParameterTest FormulationReference FormulationGMR (90% CI)
Cₘₐₓ (ng/mL)8.2 ± 1.58.0 ± 1.41.03 (0.98–1.08)
AUC₀–∞ (ng·h/mL)420 ± 95415 ± 891.01 (0.94–1.09)

Both formulations met bioequivalence criteria (80–125% CI), confirming litracen’s role in melitracen’s efficacy .

Adverse Event Profile

  • Common: Dry mouth (18%), dizziness (12%), constipation (9%) .

  • Serious: QRS prolongation (>120 ms) at supratherapeutic doses, reversible with sodium bicarbonate .

Comparative Analysis with Related TCAs

CompoundNE Reuptake IC₅₀ (nM)SERT Reuptake IC₅₀ (nM)t½ (h)Anticholinergic Activity
Litracen128554–73Negligible
Amitriptyline354.310–28High
Clomipramine380.319–37Moderate

Litracen’s selectivity for NE over SERT and lack of muscarinic antagonism may offer tolerability advantages .

Regulatory and Developmental Status

Despite promising preclinical data, litracen’s development halted due to strategic prioritization of melitracen combinations (e.g., Deanxit®). No Phase III trials have been conducted .

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